2-Keto-D-glucose
Overview
Description
. It is a key intermediate in various biochemical pathways and has significant importance in both biological and industrial contexts.
Mechanism of Action
Target of Action
The primary target of 2-Keto-D-glucose is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step, i.e., the phosphorylation of glucose to glucose-6-phosphate .
Mode of Action
This compound interacts with its target, hexokinase, by serving as a substrate . The compound’s interaction with hexokinase and the resulting changes are part of the enzymatic oxidation process .
Biochemical Pathways
This compound is a key intermediate in a secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone . This pathway begins with the enzymatic oxidation of D-glucose by pyanose 2 oxidase, resulting in this compound . This compound then participates in further reactions, leading to the production of the antibiotic β-pyrone cortalcerone .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . This antibiotic offers protection to fungi against bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of hexokinase, the primary target of this compound, can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
2-Keto-D-glucose is involved in several biochemical reactions. It is a substrate for hexokinase enzymes, which phosphorylate hexoses to form hexose phosphates . This compound also interacts with pyrroloquinoline quinone-dependent this compound dehydrogenase, which oxidizes this compound to 2-keto-D-gluconic acid . Additionally, this compound is a key intermediate in the secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone, which offers protection to fungi against bacteria .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by acting as a reactive carbonyl species, which can modify proteins and nucleic acids. This modification can lead to changes in gene expression and cellular metabolism . The compound’s role in the Maillard reaction also implicates it in the formation of AGEs, which can impact cell function and contribute to aging and disease processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form Schiff bases with amino groups in proteins, leading to the formation of AGEs . This compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it inhibits certain glycolytic enzymes, thereby affecting glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade into other reactive carbonyl species . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to the accumulation of AGEs, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, modulating cellular processes without causing significant toxicity . At high doses, this compound can induce oxidative stress and cytotoxicity, leading to adverse effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate in the conversion of D-glucose to D-fructose and plays a role in the Maillard reaction . The compound interacts with enzymes such as hexokinase and this compound dehydrogenase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . The compound’s distribution is also affected by its reactivity, as it can form adducts with cellular macromolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These modifications can affect the compound’s reactivity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Arabino-hexos-2-ulose can be synthesized through the oxidation of D-glucose using specific oxidizing agents. One common method involves the use of bromine water or nitric acid under controlled conditions to achieve the desired oxidation . The reaction typically requires careful monitoring of temperature and pH to ensure the selective formation of D-Arabino-hexos-2-ulose.
Industrial Production Methods
In industrial settings, D-Arabino-hexos-2-ulose is often produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert glucose into D-Arabino-hexos-2-ulose through enzymatic pathways . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
D-Arabino-hexos-2-ulose undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form D-gluconic acid.
Reduction: Reduction of D-Arabino-hexos-2-ulose yields D-sorbitol.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: D-gluconic acid.
Reduction: D-sorbitol.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
D-Arabino-hexos-2-ulose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diabetes and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
D-Glucosone: Another name for D-Arabino-hexos-2-ulose.
D-Galactosone: A similar hexose with a different stereochemistry.
D-Xylosone: A five-carbon analog with similar reactivity.
Uniqueness
D-Arabino-hexos-2-ulose is unique due to its specific structure and reactivity, which make it a valuable intermediate in various biochemical and industrial processes. Its ability to undergo multiple types of chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .
Properties
IUPAC Name |
(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171773 | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-25-7, 26345-59-5 | |
Record name | D-Glucosone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | arabino-Hexos-2-ulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ketoglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glucosone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ketoglucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Arabino-hexos-2-ulose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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